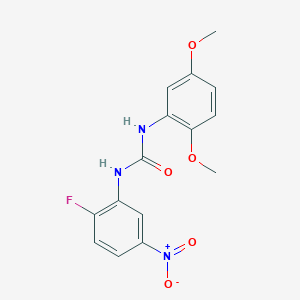
5-Chloro-8-quinolyl N-(P-tolyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-8-喹啉基 N-(对甲苯基)氨基甲酸酯是一种化学化合物,其分子式为 C17H13ClN2O2,分子量为 312.758 g/mol 。它以其独特的结构而闻名,该结构结合了喹啉环和氨基甲酸酯基团,使其成为各种科学研究领域的宝贵化合物。
准备方法
合成路线和反应条件
5-氯-8-喹啉基 N-(对甲苯基)氨基甲酸酯的合成通常涉及 5-氯-8-羟基喹啉与对甲苯异氰酸酯的反应。 该反应在合适的溶剂(如二氯甲烷)存在下,在回流条件下进行 。然后通过重结晶或柱色谱法纯化产物,以获得高纯度的所需化合物。
工业生产方法
虽然 5-氯-8-喹啉基 N-(对甲苯基)氨基甲酸酯的具体工业生产方法尚未得到充分的文献记载,但一般方法涉及实验室合成工艺的放大。这包括优化反应条件,如温度、压力和溶剂选择,以确保高效且经济的生产。
化学反应分析
反应类型
5-氯-8-喹啉基 N-(对甲苯基)氨基甲酸酯会发生各种化学反应,包括:
取代反应: 在适当条件下,氯基团可以被其他亲核试剂(如胺或硫醇)取代。
氧化和还原: 根据所用试剂的不同,喹啉环可以发生氧化或还原反应。
常见试剂和条件
取代: 在碱(例如氢氧化钠)和合适的溶剂(例如乙醇)存在下,胺或硫醇等亲核试剂。
氧化: 氧化剂如高锰酸钾或过氧化氢。
还原: 还原剂如硼氢化钠或氢化铝锂。
水解: 酸性(盐酸)或碱性(氢氧化钠)条件。
主要产物
取代: 产物取决于所用亲核试剂,例如取代喹啉。
氧化: 氧化喹啉衍生物。
还原: 还原喹啉衍生物。
水解: 相应的胺和羧酸。
科学研究应用
5-氯-8-喹啉基 N-(对甲苯基)氨基甲酸酯在科学研究中具有广泛的应用:
化学: 用作有机合成的试剂,以及作为更复杂分子的构建块。
生物学: 用于研究酶抑制和蛋白质相互作用。
医学: 研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发新材料和化学工艺.
作用机制
5-氯-8-喹啉基 N-(对甲苯基)氨基甲酸酯的作用机制涉及它与特定分子靶标的相互作用。该化合物可以通过与酶的活性位点结合来抑制酶,从而阻断其催化活性。 此外,它可以与细胞蛋白相互作用,影响各种信号通路和细胞过程 .
相似化合物的比较
类似化合物
- 5-氯-8-喹啉基 N-(邻甲苯基)氨基甲酸酯
- 5-氯-8-喹啉基 N-(间甲苯基)氨基甲酸酯
- 5-氯-8-喹啉基 N-(2,4-二甲苯基)氨基甲酸酯
- 5-氯-8-喹啉基 N-(2-氯苯基)氨基甲酸酯
- 5-氯-8-喹啉基 N-(2,3-二氯苯基)氨基甲酸酯
独特性
5-氯-8-喹啉基 N-(对甲苯基)氨基甲酸酯因其独特的取代模式而具有独特性,该模式赋予其独特的化学和生物学特性。 对甲苯基的存在增强了其亲脂性和与生物靶标的潜在相互作用,使其成为各种应用的宝贵化合物 .
属性
CAS 编号 |
21617-07-2 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC 名称 |
(5-chloroquinolin-8-yl) N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-6-12(7-5-11)20-17(21)22-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21) |
InChI 键 |
PIANLLYMKDCJRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)

![3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B11954215.png)


![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)
![Diethyl 9,14-diazatricyclo[6.3.2.1~2,7~]tetradeca-3,5,10,12-tetraene-9,14-dicarboxylate](/img/structure/B11954253.png)

